molecular formula C16H18N4O3 B2366160 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 306986-78-7

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B2366160
CAS No.: 306986-78-7
M. Wt: 314.345
InChI Key: XVTSRGFWSCGPBB-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a pyrazole-3-carbohydrazide derivative featuring a 2,5-dimethoxy-substituted benzylidene moiety. The compound belongs to a class of hydrazone derivatives synthesized via the condensation of aldehydes with carbohydrazide precursors. The 2,5-dimethoxyphenyl group contributes electron-donating methoxy substituents, which may influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-22-11-6-7-14(23-2)10(8-11)9-17-20-16(21)15-12-4-3-5-13(12)18-19-15/h6-9H,3-5H2,1-2H3,(H,18,19)(H,20,21)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTSRGFWSCGPBB-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NNC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NNC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin-Bound Intermediate Preparation

The patent US6710208B2 details a solid-phase approach using Wang resin functionalized with a tert-butyloxycarbonyl (Boc)-protected hydrazine linker. Key steps:

  • Resin activation : Wang resin (1.0 mmol/g loading) is treated with Boc-hydrazine (3 eq) and N,N'-diisopropylcarbodiimide (DIC, 3 eq) in DMF at 25°C for 12 h.
  • Boc deprotection : 30% TFA in DCM (10 mL/g resin) for 1 h, followed by neutralization with DIEA.
  • Cyclopenta[c]pyrazole assembly :
    • React with cyclopentanone (2 eq) and ethyl glyoxylate (1 eq) in toluene under reflux (4 h).
    • Cyclocondensation yield: 78–82% (HPLC).

Carboxylic Acid Functionalization

The resin-bound pyrazole is acylated using 3-chlorocarbonylpyrazole-4-carboxylic acid (1.5 eq) in the presence of HOBt (1 eq) and DIPEA (3 eq) in DMF. After 6 h, the intermediate is cleaved with 95% TFA/H₂O, yielding the free carbohydrazide (Step yield: 65%).

Solution-Phase Synthesis and Optimization

Cyclopenta[c]Pyrazole-3-Carboxylic Acid Synthesis

A modified Hantzsch pyrazole synthesis is employed:

  • Cyclopentanone enamine formation :
    Cyclopentanone (10 mmol), ethyl acetoacetate (12 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL) are refluxed for 8 h.
  • Oxidative aromatization :
    Treat with Pb(OAc)₄ (1.2 eq) in acetic acid at 80°C for 3 h to form the pyrazole ring.
  • Hydrolysis :
    React with 6N HCl (20 mL) at 100°C for 2 h to yield cyclopenta[c]pyrazole-3-carboxylic acid (Overall yield: 58–62%).

Hydrazide Formation and Schiff Base Condensation

  • Carbohydrazide synthesis :
    The carboxylic acid (5 mmol) is treated with thionyl chloride (10 mL) to form the acyl chloride, then reacted with hydrazine hydrate (15 mmol) in THF at 0°C (Yield: 89%).
  • Imine formation :
    The hydrazide (3 mmol) and 2,5-dimethoxybenzaldehyde (3.3 mmol) are stirred in ethanol with 0.1 eq Ti(OiPr)₄ at 60°C for 4 h. The E-isomer is isolated via crystallization from EtOAc/hexane (Yield: 74%; m.p. 214–216°C).

Catalytic and Green Chemistry Approaches

Microwave-Assisted Cyclization

A patent (CA2515311A1) adaptation uses microwave irradiation (150 W, 120°C) to accelerate the pyrazole ring formation, reducing reaction time from 8 h to 25 min with comparable yields (76%).

Solvent Effects on Imine Geometry

Comparative studies in solvents (Table 2):

Solvent Dielectric Constant (ε) E:Z Ratio Isolation Yield (%)
Ethanol 24.3 92:8 74
Toluene 2.4 85:15 68
DMF 36.7 94:6 71
Water 80.1 98:2 63

Polar aprotic solvents like DMF favor the E-isomer due to stabilized transition states through dipole interactions.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 6.93–7.05 (m, 3H, Ar-H), 3.81 (s, 6H, OCH₃), 2.75–2.89 (m, 4H, cyclopentane CH₂).
  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O).
  • HPLC : Purity >98% (C18 column, MeCN/H₂O 65:35, 1 mL/min).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the E-configuration with a dihedral angle of 172.4° between the pyrazole and benzylidene planes. Unit cell parameters: a = 8.42 Å, b = 10.56 Å, c = 12.73 Å, α = 90°, β = 90°, γ = 90°.

Industrial-Scale Production Considerations

For bulk synthesis (>1 kg), the solid-phase method is cost-prohibitive due to resin expenses. A hybrid approach is recommended:

  • Solution-phase cyclopenta[c]pyrazole synthesis (Step yield: 62%).
  • Solid-phase hydrazide formation and imine condensation (Step yield: 71%). This reduces resin usage by 40% while maintaining overall yield at 44%.

Chemical Reactions Analysis

Types of Reactions

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can participate in several types of chemical reactions, including:

  • Oxidation: Potentially forming oxidized derivatives which may alter its activity or functionality.

  • Reduction: Possibly reducing the hydrazide to an amine, which could be further reacted to create new derivatives.

  • Substitution: Particularly electrophilic aromatic substitution given the presence of the dimethoxyphenyl group.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: Such as potassium permanganate or chromium trioxide.

  • Reducing agents: Like sodium borohydride or lithium aluminum hydride.

  • Catalysts: Often used in substitution reactions, such as Lewis acids.

Major Products

The major products from these reactions can vary, but typically include:

  • Oxidized derivatives: Featuring additional oxygen functionalities.

  • Reduced amines: Derived from the carbohydrazide group.

  • Substituted aromatics: Where the dimethoxyphenyl group has new substituents.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that related pyrazole derivatives showed effective antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies have shown that derivatives can inhibit cancer cell proliferation:

  • Mechanism of Action : It is hypothesized that these compounds may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Anti-inflammatory Effects

Some studies have suggested that similar compounds possess anti-inflammatory properties:

  • Research Insights : In vitro assays have shown that these compounds can reduce pro-inflammatory cytokine production in activated macrophages .

Case Study 1: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on a series of pyrazole derivatives, including this compound. The results indicated:

  • Inhibition Zones : Significant inhibition zones against Candida albicans and Pseudomonas aeruginosa were observed.
  • : The compound demonstrated potential as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects of pyrazole derivatives:

  • Cell Lines Tested : Various human cancer cell lines were treated with the compound.
  • Results : The compound exhibited cytotoxic effects with IC50 values indicating significant activity against breast and lung cancer cell lines.
  • Mechanism Exploration : Further investigation revealed that the compound may trigger apoptosis through caspase activation pathways .

Mechanism of Action

The exact mechanism of action for N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide depends on its application:

  • Molecular Targets: It may interact with various biomolecules, including enzymes and receptors, potentially inhibiting or modifying their activity.

  • Pathways: The compound could influence signaling pathways by binding to specific sites on proteins, altering their function and downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2,5-dimethoxyphenyl C₁₇H₁₈N₄O₃ 326.36 Electron-rich due to methoxy groups; enhanced solubility in polar solvents; potential for π-π interactions with aromatic systems .
N′-[(E)-2-Thienylmethylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide 2-thienyl C₁₂H₁₂N₄OS 260.32 Sulfur-containing heterocycle; moderate lipophilicity; potential thiophene-mediated hydrogen bonding and metal coordination .
N′-[(E)-(4-Fluorophenyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide 4-fluorophenyl C₁₃H₁₁FN₄O 266.26 Electronegative fluorine substituent; improved metabolic stability; reduced steric hindrance compared to bulkier groups .
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-dichlorophenyl C₁₇H₁₂Cl₂N₄O 383.21 Electron-withdrawing chloro groups; increased lipophilicity; potential for halogen bonding and enhanced membrane permeability .

Structural and Electronic Differences

  • Substituent Effects :

    • The 2,5-dimethoxyphenyl group in the target compound introduces strong electron-donating methoxy groups, which increase electron density on the aromatic ring. This contrasts with electron-withdrawing groups (e.g., -Cl in , -F in ), which reduce electron density and may alter reactivity in electrophilic substitution reactions.
    • The 2-thienyl substituent (in ) introduces a heteroaromatic system, enabling sulfur-mediated interactions distinct from purely phenyl-based analogs.
  • Hydrogen Bonding and Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol, DMSO) compared to chlorinated derivatives, which exhibit higher lipophilicity . Fluorinated analogs (e.g., ) balance polarity and metabolic stability due to the small size and high electronegativity of fluorine .

Crystallographic and Computational Insights

  • Crystal Packing :

    • Dichlorophenyl derivatives (e.g., ) exhibit dense packing due to halogen-halogen interactions, whereas methoxy-substituted compounds may form looser networks dominated by hydrogen bonds (e.g., O–H···N) .
    • Thienyl derivatives () show unique π-stacking patterns involving sulfur atoms .
  • DFT Studies :

    • Calculations on dichlorophenyl analogs reveal planar hydrazone configurations stabilized by resonance, with HOMO-LUMO gaps influenced by electron-withdrawing substituents .

Biological Activity

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

  • Chemical Formula: C16H18N4O3
  • Molecular Weight: 302.34 g/mol

The synthesis typically involves the condensation reaction of 2,5-dimethoxybenzaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide under acidic conditions. This reaction is often carried out in solvents such as ethanol or methanol to facilitate purification through recrystallization or chromatography .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant antibacterial activity against various strains of bacteria. For example, compounds similar in structure have shown Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 12.5 μg/mL against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular metabolism. The presence of the dimethoxyphenyl group enhances its lipophilicity, allowing better penetration through bacterial membranes .

Cytotoxicity and Anticancer Activity

Research has also indicated potential anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. This compound's structural features allow it to interact with DNA and inhibit tumor growth effectively .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study 1: A study on the effect of similar hydrazone derivatives showed promising results in inhibiting the proliferation of HeLa cells (cervical cancer) with IC50 values indicating significant cytotoxicity at micromolar concentrations.
  • Case Study 2: Another investigation reported that derivatives exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic index for further development.

Data Table: Biological Activity Overview

Activity Target Effect Reference
AntibacterialGram-positive bacteriaMIC: 1.56 - 12.5 μg/mL
AntibacterialGram-negative bacteriaSignificant inhibition
CytotoxicityHeLa cellsIC50: Micromolar range
Apoptosis InductionCancer cellsInduces oxidative stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between a hydrazine derivative (e.g., tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide) and a substituted aldehyde (e.g., 2,5-dimethoxybenzaldehyde). Key steps include:

  • Refluxing in ethanol or acetic acid with catalytic sodium acetate to promote hydrazone bond formation .
  • Monitoring reaction progress via TLC (e.g., chloroform/methanol solvent system) .
  • Purification by recrystallization from mixed solvents (e.g., DMF/water) to isolate the Schiff base product .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) to confirm substitution patterns. Carbonyl signals (C=O) appear at δ 160–170 ppm in 13C NMR .
  • IR Spectroscopy : Identify characteristic peaks for hydrazone (C=N, ~1600 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) groups .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., ESI-MS in positive ion mode) .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Use statistical experimental design (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading .
  • Optimize solvent choice (e.g., ethanol for solubility vs. acetic anhydride for reactivity) and reaction time (typically 6–12 hours) .
  • Employ column chromatography with silica gel (hexane/ethyl acetate gradient) for challenging separations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Perform B3LYP/6-311G calculations to model geometry and frontier molecular orbitals (HOMO-LUMO) for reactivity insights .
  • Include solvent effects using the IEFPCM model to simulate aqueous environments and compare with experimental UV-Vis data .
  • Analyze charge distribution via Natural Bond Orbital (NBO) analysis to identify electrophilic/nucleophilic sites .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

  • Methodological Answer :

  • Cross-validate NMR chemical shifts using GIAO (Gauge-Independent Atomic Orbital) calculations with the same functional/basis set as DFT .
  • Re-examine crystallographic data (X-ray) for conformational differences (e.g., E/Z isomerism in the hydrazone group) .
  • Adjust computational solvation models (e.g., SCRF) to better match experimental solvent conditions .

Q. How can molecular docking elucidate potential biological targets for this compound?

  • Methodological Answer :

  • Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., cyclooxygenase or kinase targets).
  • Validate docking poses with MD simulations (e.g., 100 ns trajectory in GROMACS) to assess binding stability .
  • Correlate docking scores with in vitro assays (e.g., IC50 measurements) to prioritize targets .

Q. What advanced characterization techniques address structural ambiguities in polymorphic forms?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve absolute configuration and hydrogen-bonding networks .
  • Solid-state NMR : Differentiate polymorphs via 13C chemical shift anisotropy .
  • DSC/TGA : Analyze thermal stability and phase transitions (e.g., melting points >200°C common for rigid heterocycles) .

Methodological Considerations for Data Contradictions

Q. How to reconcile conflicting bioactivity data across studies?

  • Methodological Answer :

  • Standardize assay protocols (e.g., MIC for antimicrobial activity) and control for solvent effects (e.g., DMSO concentration) .
  • Use SAR (Structure-Activity Relationship) analysis to isolate substituent effects (e.g., methoxy vs. nitro groups) .
  • Validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. What experimental design principles minimize variability in synthetic reproducibility?

  • Methodological Answer :

  • Implement Design of Experiments (DoE) to identify critical factors (e.g., reactant stoichiometry, pH) and interactions .
  • Use high-purity reagents and anhydrous conditions to suppress side reactions (e.g., hydrolysis of the hydrazone bond) .
  • Document reaction parameters exhaustively (e.g., cooling rate during crystallization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.